2-(4-{4,4-dimethyl-2-[(4-nitrophenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitroaniline with cyclohexanone under acidic conditions to form an intermediate. This intermediate is then reacted with dimethylamine and further processed through a series of steps involving oxidation and cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: This compound shares a similar nitrophenyl group and has applications in medicinal chemistry.
1,3,4-Thiadiazole Derivatives: These compounds have similar biological activities and are used in antimicrobial research.
Uniqueness
2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C26H25N3O6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[(4Z)-4-[4,4-dimethyl-2-(4-nitrophenyl)imino-6-oxocyclohexylidene]-4-hydroxybutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H25N3O6/c1-26(2)14-20(27-16-9-11-17(12-10-16)29(34)35)23(22(31)15-26)21(30)8-5-13-28-24(32)18-6-3-4-7-19(18)25(28)33/h3-4,6-7,9-12,30H,5,8,13-15H2,1-2H3/b23-21-,27-20? |
InChI Key |
ICGJVYJRULGLHH-HTZPLMKUSA-N |
Isomeric SMILES |
CC1(CC(=NC2=CC=C(C=C2)[N+](=O)[O-])/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C |
Origin of Product |
United States |
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